L-Cysteine ethyl ester hydrochloride

Catalog No.
S778799
CAS No.
868-59-7
M.F
C5H12ClNO2S
M. Wt
185.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine ethyl ester hydrochloride

CAS Number

868-59-7

Product Name

L-Cysteine ethyl ester hydrochloride

IUPAC Name

ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

JFKJWWJOCJHMGV-WCCKRBBISA-N

SMILES

CCOC(=O)C(CS)N.Cl

Synonyms

cystanin, cysteine ethyl ester, ethyl cysteine, ethyl cysteine hydrochloride, L-cysteine ethyl ester

Canonical SMILES

CCOC(=O)C(CS)[NH3+].[Cl-]

Isomeric SMILES

CCOC(=O)[C@H](CS)[NH3+].[Cl-]

Protein Synthesis:

L-Cysteine EE HCl acts as a cysteine protecting group during peptide synthesis. Cysteine plays a crucial role in protein structure and function due to its ability to form disulfide bonds. However, the thiol group in cysteine can react with other functionalities during peptide synthesis, leading to unwanted side reactions. L-Cysteine EE HCl protects the thiol group while allowing the rest of the peptide chain to be assembled. Once synthesis is complete, the ethyl ester group can be removed to reveal the free cysteine, enabling disulfide bond formation and proper protein folding [].

Antitumor Activity:

Studies suggest L-Cysteine EE HCl may possess antitumor properties. The mechanism for this activity is not fully understood, but it might be related to its ability to undergo nucleophilic substitutions. These reactions involve the replacement of a leaving group on a molecule with another nucleophile. L-Cysteine EE HCl's reactive thiol group might interact with critical cellular components in cancer cells, potentially disrupting their growth or survival [].

Hair Loss Treatment:

Some research explores the potential of L-Cysteine EE HCl for preventing hair loss and treating baldness. The rationale behind this application lies in the role of cysteine in keratin, a structural protein essential for hair formation. Supplementation with L-Cysteine EE HCl might theoretically increase cysteine availability for keratin synthesis, promoting hair growth. However, more robust clinical studies are needed to confirm this potential benefit [].

L-Cysteine ethyl ester hydrochloride is a derivative of the amino acid L-cysteine, characterized by the addition of an ethyl ester group. Its chemical formula is C5_5H12_{12}ClNO2_2S, and it has a molecular weight of approximately 185.67 g/mol. This compound exists as a white crystalline powder and is soluble in water and alcohol. It is primarily known for its role as a precursor to various biologically active compounds and its applications in biochemical research and pharmaceutical development .

L-CEE HCl acts as a cysteine protease inhibitor. It can bind to the active site of these enzymes, where the thiol group of L-CEE HCl interacts with the cysteine residue of the protease, forming a covalent bond. This binding prevents the substrate (molecule the enzyme acts on) from binding to the active site, effectively inhibiting the enzyme's activity [].

The specific mechanism of action may vary depending on the type of cysteine protease being targeted. However, the core principle of thiol-disulfide exchange between L-CEE HCl and the cysteine residue remains a common theme [].

Typical of amino acids and esters. Key reactions include:

  • Hydrolysis: In aqueous environments, L-cysteine ethyl ester can hydrolyze to release L-cysteine and ethanol. This reaction is catalyzed by acids or bases.
    C5H12ClNO2S+H2OC3H7NO2S+C2H5OH+HCl\text{C}_5\text{H}_{12}\text{ClNO}_2\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_3\text{H}_7\text{NO}_2\text{S}+\text{C}_2\text{H}_5\text{OH}+\text{HCl}
  • Redox Reactions: The thiol group in L-cysteine can undergo oxidation to form disulfides or sulfenic acids, which are important in various biological processes.
  • Formation of Peptides: L-Cysteine ethyl ester can be used in peptide synthesis, where it can react with carboxylic acids to form peptide bonds.

L-Cysteine ethyl ester hydrochloride exhibits various biological activities due to its role as a source of cysteine, an important amino acid involved in protein synthesis, detoxification, and antioxidant defense. Notably:

  • Antioxidant Properties: It contributes to the synthesis of glutathione, a major antioxidant in cells that protects against oxidative stress.
  • Neuroprotective Effects: Research suggests that L-cysteine derivatives may provide neuroprotection by modulating glutamate levels and enhancing cellular resilience against excitotoxicity.
  • Metabolic Role: It plays a role in the metabolism of sulfur-containing compounds and may influence metabolic pathways related to energy production and detoxification .

L-Cysteine ethyl ester hydrochloride can be synthesized through various methods, including:

  • Esterification Reaction: The reaction of L-cysteine with ethanol in the presence of an acid catalyst leads to the formation of L-cysteine ethyl ester. The hydrochloride salt is then formed by neutralizing the resulting compound with hydrochloric acid.
    C3H7NO2S+C2H5OHH+C5H11NO2S+H2O\text{C}_3\text{H}_7\text{NO}_2\text{S}+\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{H}^+}\text{C}_5\text{H}_{11}\text{NO}_2\text{S}+\text{H}_2\text{O}
  • Chemical Reduction: Starting from cystine or other sulfur-containing compounds, reduction reactions can yield L-cysteine derivatives that can be further esterified.
  • Enzymatic Methods: Enzymatic catalysis can also be employed for selective esterification under mild conditions, providing a more environmentally friendly approach .

L-Cysteine ethyl ester hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: Used as an ingredient in formulations aimed at enhancing antioxidant capacity or as a precursor for drug synthesis.
  • Food Industry: Acts as a flavor enhancer and antioxidant in food products.
  • Cosmetics: Incorporated into skincare products for its skin-protective properties due to its antioxidant effects.
  • Research: Utilized in biochemical assays to study cysteine-related metabolic pathways and cellular responses to oxidative stress .

Studies have indicated that L-cysteine ethyl ester hydrochloride interacts with various biological systems:

  • Cellular Mechanisms: It has been shown to modulate glutathione levels within cells, influencing redox status and cellular signaling pathways.
  • Drug Interactions: Research suggests potential interactions with drugs affecting neurotransmitter levels, particularly those targeting glutamate receptors.
  • Toxicology: Investigations into its safety profile indicate that while generally regarded as safe, high concentrations may lead to cytotoxic effects due to excessive thiol availability .

Several compounds share structural similarities with L-cysteine ethyl ester hydrochloride. Here are some notable examples:

CompoundStructure TypeUnique Features
L-CysteineFree Amino AcidContains a free thiol group; more reactive.
N-Acetyl-L-cysteineAcetylated DerivativeEnhanced stability; used for acetylation studies.
CystamineDisulfide CompoundContains two cysteine units; involved in redox reactions.
L-CystineDimeric FormOxidized form of cysteine; forms disulfide bonds.

L-Cysteine ethyl ester hydrochloride stands out due to its unique ethyl ester modification, which enhances its bioavailability compared to free cysteine while maintaining similar biological functions . This modification allows for improved solubility and stability, making it particularly useful in pharmaceutical applications where efficient delivery is crucial.

Systematic Nomenclature and CAS Registry Information

L-Cysteine ethyl ester hydrochloride, formally designated under CAS Registry Number 868-59-7, represents a well-characterized amino acid derivative with extensive documentation in chemical databases and regulatory frameworks. The compound is recognized under multiple systematic names, including ethyl (2R)-2-amino-3-mercaptopropanoate hydrochloride, reflecting its stereochemical configuration and functional group composition. Additional nomenclature variants documented in the literature include ethyl L-cysteinate hydrochloride, L-cysteine ethyl ester hydrochloride, and the trade name Cystanin, demonstrating the compound's widespread recognition across different chemical contexts.

The International Union of Pure and Applied Chemistry (IUPAC) designation follows the systematic naming convention as hydrogen ethyl (2R)-2-amino-3-sulfanylpropanoate chloride, emphasizing the compound's salt form and stereochemical specificity. The compound has been assigned the European Chemical Number 212-779-6 and the FDA Unique Ingredient Identifier AM467TB2I1, establishing its regulatory status for pharmaceutical applications. The Beilstein Registry Number 3562600 and MDL Number MFCD00012631 provide additional database identifiers that facilitate comprehensive literature searches and chemical inventory management.

Alternative synonyms documented in chemical databases include Mucastine, E-Cysten, and various abbreviated forms such as H-Cys-OEt·HCl, which are commonly employed in peptide chemistry notation. The compound's inclusion in multiple chemical classification systems, including the UNSPSC Code 12352209 and NACRES code NA.22, reflects its importance in both academic research and industrial applications. These systematic identifiers ensure precise communication and documentation across international chemical and pharmaceutical communities.

Molecular Formula and Weight Analysis

The molecular composition of L-cysteine ethyl ester hydrochloride is represented by the formula C₅H₁₂ClNO₂S, with a precisely calculated molecular weight of 185.67 g/mol. This formula encompasses the core cysteine backbone modified with an ethyl ester group and complexed with hydrochloric acid to form the stable hydrochloride salt. The molecular weight determination, computed using advanced computational chemistry methods, provides essential information for stoichiometric calculations in synthetic procedures and analytical quantification.

The compound's elemental composition reveals a balanced distribution of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms, with each element contributing specific chemical properties to the overall molecular behavior. The presence of sulfur in the thiol functional group represents a critical structural feature that enables disulfide bond formation, a fundamental process in protein chemistry and peptide synthesis applications. The nitrogen atom forms part of the amino group, which exists in protonated form due to the acidic environment created by the hydrochloride salt formation.

PropertyValueMethodReference
Molecular FormulaC₅H₁₂ClNO₂SElemental Analysis
Molecular Weight185.67 g/molComputational Chemistry
Monoisotopic Mass185.027727 DaMass Spectrometry
Average Mass185.666 DaStatistical Calculation

The compound's structural formula HSCH₂CH(NH₃⁺)COOC₂H₅·Cl⁻ illustrates the spatial arrangement of functional groups and the ionic nature of the salt form. This representation emphasizes the zwitterionic character of the amino acid backbone while highlighting the ester modification that enhances membrane permeability and chemical stability compared to the parent amino acid. The hydrochloride salt formation provides improved solubility characteristics and facilitates handling in both laboratory and industrial environments.

Crystalline Structure Determination via X-Ray Diffraction

Comprehensive X-ray diffraction analysis has revealed detailed insights into the solid-state structure of L-cysteine ethyl ester hydrochloride, providing fundamental understanding of its crystallographic properties and molecular packing arrangements. The crystal structure determination, conducted at room temperature (298 ± 2 K), established the compound's space group as P 21 21 21 (space group number 19), indicating an orthorhombic crystal system with specific symmetry operations.

The unit cell parameters have been precisely determined through high-resolution X-ray diffraction measurements, revealing dimensions of a = 5.1687 ± 0.0006 Å, b = 8.202 ± 0.001 Å, and c = 21.516 ± 0.002 Å, with all angles equal to 90°. These parameters define a unit cell volume of 912.14 ± 0.18 ų, providing quantitative measures of the crystal's three-dimensional structure and packing efficiency. The diffraction measurements employed CuKα radiation with a wavelength of 1.54184 Å, achieving excellent data quality with residual factors for significantly intense reflections of 0.0375.

The crystallographic analysis revealed important structural features, including the presence of intermolecular hydrogen bonding networks that stabilize the crystal lattice. These hydrogen bonds involve the amino group, carboxyl ester functionality, and thiol group, creating a three-dimensional network that contributes to the compound's thermal stability and mechanical properties. The crystal structure also demonstrates the formation of discrete molecular units without significant disorder, as confirmed by the goodness-of-fit parameter of 1.14 for all reflections included in the refinement.

Crystallographic ParameterValueUncertaintyMeasurement Conditions
Space GroupP 21 21 21-Room Temperature
Unit Cell a5.1687 ű 0.0006 ÅCuKα Radiation
Unit Cell b8.202 ű 0.001 Å298 ± 2 K
Unit Cell c21.516 ű 0.002 Åλ = 1.54184 Å
Cell Volume912.14 ų± 0.18 ųX-ray Diffraction
R-factor0.0375-Significant Reflections

Advanced spectroscopic techniques, including infrared and Raman spectroscopy, have been employed to complement the X-ray diffraction data and provide comprehensive understanding of the vibrational properties in both solid and solution phases. These studies have identified characteristic vibrational modes associated with the thiol group, amino functionality, and ester linkage, enabling detailed assignment of molecular vibrations and their response to environmental changes. The combination of structural and vibrational data provides a complete picture of the compound's molecular behavior across different physical states.

Chiral Properties and Optical Activity Specifications

L-Cysteine ethyl ester hydrochloride exhibits significant optical activity due to its chiral center at the α-carbon position, demonstrating characteristic rotation of plane-polarized light that serves as both an identification criterion and purity assessment tool. The compound's specific optical rotation has been precisely measured under standardized conditions, with values ranging from -9° to -13° at 20°C using the sodium D-line (589 nm) in 1 M hydrochloric acid solution at a concentration of 1 g/100 mL. These measurements represent the L-configuration of the amino acid, consistent with the naturally occurring stereochemistry found in biological systems.

The optical purity of commercial preparations typically exceeds 99% enantiomeric excess (ee), as determined by gas-liquid chromatography (GLC) analysis, ensuring high stereochemical integrity for applications requiring specific chiral environments. This exceptional optical purity makes the compound particularly valuable in asymmetric synthesis and peptide chemistry, where stereochemical control is essential for biological activity and therapeutic efficacy. The maintenance of high optical purity throughout synthetic transformations and storage represents a critical quality parameter for pharmaceutical applications.

Circular dichroism spectroscopy has provided additional insights into the compound's chiral properties in aqueous solution, revealing characteristic Cotton effects that reflect the local chiral environment around the asymmetric carbon center. These measurements complement the optical rotation data and provide information about conformational changes that may occur upon dissolution or interaction with other molecules. The circular dichroism spectra also serve as sensitive probes for detecting structural modifications or degradation processes that could affect the compound's biological activity.

Optical PropertyValueConditionsMethodReference
Specific Rotation-9° to -13°20°C, c=1, 1M HClPolarimetry
Optical Purity99% ee-GLC Analysis
Wavelength589 nmSodium D-lineStandard Conditions
Refractive Index-11.5°c=8, 1M HClRefractometry

The R/S designation system classifies L-cysteine ethyl ester hydrochloride as having R-configuration at the chiral center, based on the Cahn-Ingold-Prelog priority rules that consider atomic numbers of substituents. This designation differs from the traditional D/L nomenclature due to the presence of sulfur, which has a higher atomic number than the other substituents, demonstrating the importance of systematic stereochemical notation in modern chemical literature. The compound's absolute configuration has been confirmed through various analytical methods, including X-ray crystallography and NMR spectroscopy, providing definitive structural assignment.

The thionyl chloride-mediated esterification represents the most widely employed synthetic methodology for preparing L-cysteine ethyl ester hydrochloride [1]. This protocol involves the direct conversion of L-cysteine to its ethyl ester hydrochloride salt through nucleophilic acyl substitution, where thionyl chloride activates the carboxyl group for esterification . The reaction proceeds via an O-acylisourea intermediate that facilitates the subsequent nucleophilic attack by ethanol [1].

The standard protocol requires L-cysteine (24.20 g, 0.20 mol) and 300 mL of ethanol in a 500 mL round-bottom flask [1]. Thionyl chloride (22 mL, 0.30 mol) is slowly added dropwise under ice-water bath conditions to control the exothermic nature of the reaction [1]. The reaction mixture is maintained at room temperature for 3 hours, followed by reflux heating for 12 hours to ensure complete conversion [1]. This methodology consistently achieves yields of 98.1% with product purity exceeding 98% [1].

ReagentAmount (mol)EquivalentTemperature (°C)Yield (%)Purity (%)
L-Cysteine0.201.00 (initial)--
Thionyl Chloride0.301.5Room temperature (3h)--
Ethanol300.0SolventReflux (12h)98.1>98

The mechanism involves initial protonation of the carbonyl oxygen by hydrogen chloride generated in situ, followed by nucleophilic attack of ethanol on the activated carbonyl carbon [4]. The intermediate undergoes subsequent proton transfers and elimination of water to form the ethyl ester, which is immediately protonated by excess hydrogen chloride to yield the stable hydrochloride salt [4].

Temperature control during the initial addition phase is critical for preventing decomposition of the thiol group [1]. The ice-water bath maintains the reaction temperature below 5°C during thionyl chloride addition, minimizing side reactions such as disulfide formation [1]. The subsequent room temperature phase allows for complete activation of the carboxyl group, while the reflux stage ensures quantitative esterification [1].

Solvent Selection and Reaction Kinetics in Ethanol Systems

Ethanol serves as both the nucleophile and reaction medium in L-cysteine ethyl ester synthesis, making solvent selection crucial for optimizing reaction kinetics [9]. The choice of ethanol over other alcohols is based on its optimal balance of nucleophilicity, boiling point, and product stability [9]. Comparative studies demonstrate that ethanol provides superior reaction rates compared to higher alcohols while maintaining excellent product stability [9].

Reaction kinetics in ethanol systems follow second-order kinetics, with the rate being dependent on both L-cysteine and thionyl chloride concentrations [15]. The activation energy for the esterification process in ethanol has been determined to be approximately 45 kJ/mol, indicating a moderately temperature-dependent reaction [15]. The rate constant increases exponentially with temperature, following the Arrhenius equation [15].

SolventBoiling Point (°C)Reaction RateConversion Time (h)Product StabilityPurification Ease
Ethanol78.4High12ExcellentEasy
Methanol64.7Very High8GoodVery Easy
Propanol97.2Medium16GoodModerate
Butanol117.7Low24FairDifficult
Dimethyl sulfoxide189.0Variable4-6GoodComplex

The water content in the ethanol system significantly affects reaction kinetics, as water competes with ethanol for the activated intermediate [10]. Anhydrous conditions are essential for achieving optimal yields, as even trace amounts of water can lead to hydrolysis of the activated intermediate back to the starting carboxylic acid [10]. The use of molecular sieves or distillation to remove water from ethanol prior to use improves both reaction rate and final yield [19].

Solvent polarity influences the stability of charged intermediates formed during the reaction mechanism [12]. Ethanol's moderate polarity provides adequate stabilization of the protonated intermediates while maintaining sufficient nucleophilicity for efficient ester bond formation [12]. The dielectric constant of ethanol (24.5) represents an optimal range for balancing these competing requirements [12].

Purification Techniques and Yield Optimization

Purification of L-cysteine ethyl ester hydrochloride requires careful consideration of the compound's hygroscopic nature and thermal stability [7]. The primary purification method involves evaporation of excess ethanol under reduced pressure, followed by crystallization from ethanol-water mixtures [1]. This approach yields white crystalline powder with melting point between 123-125°C and optical rotation of -7.9° to -13° [7].

Crystallization represents the most cost-effective purification technique, achieving purities exceeding 98% with recovery yields of 85-90% [17]. The process involves dissolving the crude product in hot ethanol, followed by slow cooling to induce crystal formation [17]. The addition of diethyl ether as an anti-solvent enhances crystal formation and improves purity by excluding impurities from the crystal lattice [17].

MethodPurity Achieved (%)Recovery Yield (%)Time Required (h)Solvent UsedCost Effectiveness
Crystallization>9885-904Ethanol/WaterHigh
Column Chromatography95-9970-856Chloroform/MethanolMedium
Recrystallization>9980-858Hot EthanolHigh
Precipitation90-9575-802EtherVery High
Distillation85-9060-704VacuumMedium

Column chromatography using silica gel provides superior purity but at the expense of yield and cost [16]. The mobile phase typically consists of chloroform-methanol mixtures (95:5 v/v), which effectively separate the product from unreacted starting materials and side products [22]. This method is particularly valuable when high purity is required for analytical or pharmaceutical applications [16].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [19]. The use of excess thionyl chloride (1.5 equivalents) ensures complete activation of all carboxyl groups, while careful temperature control prevents thermal decomposition [1]. Continuous removal of hydrogen chloride gas through efficient ventilation drives the equilibrium toward product formation [19].

The optimization of reaction conditions has led to improved protocols that achieve yields exceeding 98% consistently [1]. These improvements include the use of anhydrous solvents, controlled addition rates, and optimized temperature profiles [1]. The implementation of these strategies has reduced batch-to-batch variability and improved reproducibility in industrial settings [6].

Comparative Analysis of Alternative Synthetic Routes

Several alternative synthetic methodologies have been developed for preparing L-cysteine ethyl ester hydrochloride, each offering distinct advantages and limitations [24] [25] [26]. The carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide represents a milder alternative to thionyl chloride methods [24]. This approach proceeds under neutral to slightly acidic conditions and avoids the harsh reagents associated with traditional methods [24].

The carbodiimide method involves activation of the carboxyl group through formation of an O-acylisourea intermediate, which is subsequently converted to a more stable N-hydroxysuccinimide ester [24]. This activated ester then undergoes nucleophilic substitution with ethanol to form the desired product [24]. Yields typically range from 62-88%, depending on reaction conditions and substrate purity [28].

MethodReaction ConditionsYield Range (%)AdvantagesDisadvantages
Thionyl Chloride0°C to reflux, 15h95-98High yield, directHarsh conditions
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide CouplingRoom temperature, pH 4.5, 4-6h62-88Mild conditionsRequires protection
ChlorotrimethylsilaneRoom temperature to 70°C, 4-168h85-95Simple workupExcess reagent
Fischer EsterificationReflux with sulfuric acid70-90Classical methodEquilibrium limited
N,N'-Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole Coupling0°C to room temperature, 4h42-60Peptide compatibleLower yield

Chlorotrimethylsilane-mediated esterification offers an alternative approach that operates under mild conditions [30] [31]. This method involves the reaction of L-cysteine with chlorotrimethylsilane in methanol or ethanol at room temperature to 70°C [30]. The silyl chloride acts as both a Lewis acid catalyst and a water-scavenging agent, driving the esterification reaction toward completion [30]. Yields typically range from 85-95% with reaction times varying from 4 to 168 hours depending on temperature and reagent stoichiometry [31].

Fischer esterification represents the classical approach to amino acid esterification, involving direct treatment of L-cysteine with ethanol in the presence of strong acid catalysts [32] [35]. This method relies on protonation of the carbonyl oxygen to enhance electrophilicity, followed by nucleophilic attack of ethanol [32]. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction toward product formation [35]. Yields are generally limited to 70-90% due to the equilibrium constraints [37].

The N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole coupling system provides a peptide-compatible alternative that minimizes epimerization [36]. This method involves formation of an active ester intermediate that readily reacts with ethanol under mild conditions [36]. While yields are typically lower (42-60%), this approach is valuable when preservation of stereochemical integrity is paramount [36].

Enzymatic esterification using proteases or lipases represents an emerging alternative that operates under extremely mild conditions [26]. These biocatalytic approaches achieve high selectivity and avoid harsh chemical reagents, but are limited by enzyme availability, cost, and longer reaction times [26]. Recent advances in enzyme engineering have improved the efficiency of these methods, making them increasingly attractive for specialized applications [10].

Melting Point

124.0 °C

UNII

AM467TB2I1

Related CAS

3411-58-3 (Parent)

Other CAS

868-59-7

Wikipedia

Ethitanin

General Manufacturing Information

L-Cysteine, ethyl ester, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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